Benzene, (ethenylselenonyl)-
Overview
Description
Benzene, (ethenylselenonyl)- is a chemical compound with the following properties:
- Chemical Formula : C8H8O2Se
- Molecular Weight : 215.11 g/mol
- CAS Number : 89268-23-5
Molecular Structure Analysis
The molecular structure of Benzene, (ethenylselenonyl)- consists of an aromatic benzene ring (C6H5) attached to an ethenylselenonyl group (C2H3SeO). The selenium atom (Se) is directly bonded to the benzene ring.
Physical And Chemical Properties Analysis
Physical Properties :
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
- Appearance : Likely a colorless or pale yellow liquid or solid
Chemical Properties :
- Reactivity : Reacts with other compounds due to the presence of the benzene ring and selenium atom.
- Solubility : Solubility in various solvents needs investigation.
Scientific Research Applications
Catalytic Oxidation and Kinetic Mechanisms
- Deep Catalytic Oxidation : Research on the catalytic oxidation of benzene, including its derivatives like ethenylbenzene, revealed insights into their reaction rates and the inhibition effects when binary mixtures are oxidized. Different kinetic mechanisms were identified for benzene and its derivatives, such as reacting with adsorbed oxygen or molecular oxygen (Barresi & Baldi, 1992).
Absorption Cross Sections
- UV and IR Spectral Ranges : A study determined the absorption cross sections of various benzene derivatives, including ethenylbenzene, in both UV and IR regions, which are crucial for atmospheric chemistry and laboratory studies (Etzkorn et al., 1999).
Electrophilic Reactions
- Oxidative Cleavage of Diselenide : Research involving benzeneselenenyl reactions showed that oxidative cleavage of diselenide can be used for electrophilic benzeneselenenylations of olefins and aromatic rings (Yoshida et al., 1991).
Hydroxylation and Metabolism Studies
- Hydroxylation of Aromatic Hydrocarbons : A study on the hydroxylation of various aromatic hydrocarbons, including ethenylbenzene, contributed to understanding their metabolic pathways and possible implications for toxicity (Bakke & Scheline, 1970).
Arylselenovinyl Sulfones
- Addition Reactions : Research demonstrated the addition of benzeneselenols to aryl ethynyl sulfones, leading to the formation of various compounds depending on the solvent used (Mannafov & Berdnikov, 2003).
Alkylation Processes
- Industrial Alkylation : Benzene alkylation with ethylene or propylene to form ethylbenzene, used in the manufacture of styrene, involves various Lewis and Brønsted acids, highlighting the importance of solid catalysts (Al-Kinany et al., 2020).
Polymerization Reactions
- Catalyzed Polymerization : Studies involving the polymerization of benzene derivatives like ethenylbenzene demonstrated the potential for creating new polymeric materials with unique properties (Pugh & Percec, 1990).
Safety And Hazards
Safety information for Benzene, (ethenylselenonyl)- is scarce. However, given the presence of selenium, precautions should be taken:
- Toxicity : Selenium compounds can be toxic. Avoid inhalation, ingestion, or skin contact.
- Environmental Impact : Proper disposal methods are crucial to prevent environmental contamination.
Future Directions
Research avenues for Benzene, (ethenylselenonyl)- :
- Biological Activity : Investigate potential applications in medicine or materials science.
- Synthetic Routes : Develop efficient synthetic methods.
- Structural Studies : Explore crystallography and spectroscopy to understand its properties.
properties
IUPAC Name |
ethenylselenonylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2Se/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZESLDPIOZQLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Se](=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413162 | |
Record name | Benzene, (ethenylselenonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (ethenylselenonyl)- | |
CAS RN |
89268-23-5 | |
Record name | Benzene, (ethenylselenonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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